molecular formula C15H13FN4O2S B2768391 Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852375-17-8

Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2768391
CAS No.: 852375-17-8
M. Wt: 332.35
InChI Key: CTQRZIYMAQZEIM-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a triazolopyridazine core substituted with a 3-fluorophenyl group at position 3 and a thioacetate ethyl ester at position 4. Its structure combines a fused triazole-pyridazine system with polarizable sulfur and ester functionalities, making it a candidate for diverse biological applications, including epigenetic regulation and kinase inhibition .

Properties

IUPAC Name

ethyl 2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c1-2-22-14(21)9-23-13-7-6-12-17-18-15(20(12)19-13)10-4-3-5-11(16)8-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQRZIYMAQZEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking the signaling pathways that promote cell growth and survival .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Core Structure Substituents Key Features Reference
Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate [1,2,4]Triazolo[4,3-b]pyridazine 3-(3-Fluorophenyl), 6-(thioacetate ethyl ester) Fluorine enhances lipophilicity and binding affinity; ester improves bioavailability.
Ethyl 2-((8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio)acetate (Compound 16) Thieno-triazolopyrimidine 8,9-Dimethyl, 3-(thioacetate ethyl ester) Thieno ring increases π-stacking potential; methyl groups enhance metabolic stability. Yield: 67%, Purity: >95% .
3-Ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine [1,2,4]Triazolo[3,4-b]thiadiazine 3-Ethyl, 6-(4-fluorophenyl) Thiadiazine ring introduces conformational rigidity; 4-fluorophenyl vs. 3-fluorophenyl alters steric interactions .
(R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) [1,2,4]Triazolo[4,3-b]pyridazine 3-Methoxy, 6-piperidinyl Methoxy group improves solubility; piperidinyl linker enables bivalent bromodomain inhibition. Potent BET inhibitor .

Key Observations :

  • Fluorophenyl Positioning : The 3-fluorophenyl group in the target compound may offer distinct electronic and steric effects compared to 4-fluorophenyl derivatives (e.g., ), influencing target binding .
  • Core Heterocycle : Replacing pyridazine with pyrimidine (Compound 16) or thiadiazine () alters ring electron density and hydrogen-bonding capacity, impacting interaction with biological targets .

Key Observations :

  • The target compound likely follows General Procedure 4 (), utilizing nucleophilic substitution of a thiol intermediate with alkyl bromides.
  • Higher yields (e.g., 67% for Compound 16) suggest that methyl substituents and thieno cores improve reaction efficiency compared to fluorophenyl analogues .

Key Observations :

  • The triazolopyridazine scaffold is versatile, with substituents dictating target specificity. For example, AZD5153’s methoxy and piperidinyl groups optimize bromodomain binding , while the target compound’s fluorophenyl and thioacetate groups may favor kinase or STING agonism .

Physicochemical Properties

Table 4: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight LogP (Predicted) Solubility
This compound C₁₅H₁₂FN₃O₂S 333.34 g/mol ~2.8 (est.) Low (ester group)
Compound 16 C₁₂H₁₂N₄O₂S₂ 324.38 g/mol 3.1 Moderate (thieno core)
2-((3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid C₁₀H₁₂N₄O₂S 252.29 g/mol 1.9 High (carboxylic acid)

Key Observations :

  • The target compound’s ethyl ester likely reduces solubility compared to carboxylic acid derivatives () but improves cell membrane permeability .
  • Fluorine’s electronegativity may lower LogP slightly compared to methyl or isopropyl substituents, balancing lipophilicity and solubility .

Biological Activity

Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.

Chemical Structure and Synthesis

This compound belongs to the class of triazolopyridazine derivatives. The synthesis typically involves multi-step reactions starting from readily available precursors and may include oxidation, reduction, and nucleophilic substitution reactions to achieve high yields and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It acts as a candidate for the development of new antimicrobial agents due to its mechanism of inhibiting bacterial growth through disruption of cellular processes .

Anticancer Potential

The compound has shown promise as an anticancer agent , particularly through its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have reported that it effectively blocks signaling pathways that promote cancer cell survival .

The mechanism of action for this compound involves interaction with various molecular targets:

  • Kinase Inhibition : It binds to the active sites of certain kinases, thereby inhibiting their activity.
  • Cell Cycle Disruption : The compound may interfere with the cell cycle progression in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameBiological ActivityStructural Features
7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazineHigh affinity to GABA receptorsContains a dimethyl ether group
FexolinetantNeurokinin receptor antagonistContains a fluorinated phenyl ring

These comparisons highlight the unique structural features and biological activities of this compound that make it a valuable compound for further research .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study demonstrated that this compound exhibited significant inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Activity Study :
    • In vitro assays showed that this compound inhibited the proliferation of cancer cell lines with IC50 values ranging from 5 to 15 μM. The mechanism was attributed to its ability to induce apoptosis in these cells .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate?

  • Methodological Answer : Synthesis typically involves:

  • Step 1 : Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with carbonyl precursors under acidic or basic conditions .
  • Step 2 : Introduction of the 3-fluorophenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) .
  • Step 3 : Thioether linkage formation between the pyridazine core and the acetate moiety using thioglycolic acid derivatives in the presence of coupling agents like DCC .
  • Optimization : Automated reactors and purification systems (e.g., flash chromatography, HPLC) improve yield and purity. Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C) are critical .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms regiochemistry of the triazole ring and substituent positions (e.g., fluorophenyl group) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 387.08) .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity, and how can contradictory data be resolved?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance target binding via hydrophobic interactions, while electron-donating groups (e.g., -OCH₃) improve solubility but may reduce potency .
  • Resolving Contradictions :
  • Use standardized assays (e.g., consistent cell lines, IC50 protocols) to compare analogs.
  • Perform molecular docking to assess binding mode variations caused by substituents .
  • Example : Fluorophenyl analogs show enhanced kinase inhibition compared to methoxy derivatives due to increased lipophilicity .

Q. What in vitro assays are recommended to evaluate its anticancer potential?

  • Methodological Answer :

  • Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Apoptosis Detection : Flow cytometry using Annexin V/PI staining .
  • Target Validation : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or kinase inhibition (e.g., phosphorylated ERK) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the triazolo-pyridazine core?

  • Methodological Answer :

  • Core Modifications :
  • Vary the pyridazine substituents (e.g., 6-thio vs. 6-oxy groups) to assess steric/electronic effects .
  • Replace the triazole with other heterocycles (e.g., imidazole) to probe scaffold flexibility .
  • Assay Parallelism : Test analogs in parallel using high-throughput screening (HTS) to identify potency trends .

Q. What computational strategies predict target interactions and mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) to predict binding poses .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with kinase hinge regions) .

Q. How can solubility and bioavailability challenges be addressed through structural modifications?

  • Methodological Answer :

  • Pro-drug Design : Replace the ethyl ester with a phosphate ester for enhanced aqueous solubility .
  • PEGylation : Introduce polyethylene glycol (PEG) chains to the acetate moiety .
  • Co-crystallization : Use co-solvents (e.g., cyclodextrins) in formulation studies .

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